molecular formula C10H14 B13960271 1,2,3,4,4a,5-Hexahydronaphthalene

1,2,3,4,4a,5-Hexahydronaphthalene

Cat. No.: B13960271
M. Wt: 134.22 g/mol
InChI Key: IKAACYWAXDLDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4a,5-Hexahydronaphthalene derivatives are partially hydrogenated naphthalene compounds with diverse stereochemical configurations and biological activities. A notable example is (1S,4S,4aS)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5-hexahydronaphthalene (C₁₅H₂₄; molecular weight 204.35 g/mol), a sesquiterpene with three stereocenters . This compound is a stereoisomer of cis-muurola-3,5-diene and has been identified in plant essential oils (e.g., Piper cubeba, Atractylodes macrocephala) and microbial volatile organic compounds (VOCs) . Its antifungal and antioxidant properties make it relevant in pharmacological and agricultural research .

Properties

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,2,3,4,4a,5-hexahydronaphthalene

InChI

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5,10H,3-4,6-8H2

InChI Key

IKAACYWAXDLDPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process typically involves the use of a metal catalyst, such as platinum or palladium, under high pressure and temperature conditions. The reaction can be represented as follows:

C10H8+3H2C10H14\text{C}_{10}\text{H}_8 + 3\text{H}_2 \rightarrow \text{C}_{10}\text{H}_{14} C10​H8​+3H2​→C10​H14​

In this reaction, naphthalene (C10H8) is hydrogenated in the presence of hydrogen gas (H2) to form hexahydronaphthalene (C10H14).

Industrial Production Methods

Industrial production of hexahydronaphthalene follows a similar hydrogenation process but on a larger scale. The reaction is carried out in high-pressure reactors with continuous hydrogen supply and efficient heat management to ensure complete hydrogenation of naphthalene.

Chemical Reactions Analysis

Types of Reactions

Hexahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydrogen atoms on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using metals like platinum or palladium.

    Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones such as hexahydro-1-naphthalenone.

    Reduction: Formation of more saturated hydrocarbons like decahydronaphthalene.

    Substitution: Formation of halogenated derivatives like hexahydro-1-chloronaphthalene.

Scientific Research Applications

Hexahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexahydronaphthalene involves its interaction with various molecular targets and pathways. As a hydrocarbon, it can participate in hydrophobic interactions with proteins and other biomolecules, potentially affecting their structure and function. Its chemical reactivity also allows it to undergo transformations that can modulate biological activity.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below compares key structural and stereochemical features of (1S,4S,4aS)-hexahydronaphthalene with related compounds:

Compound Name Molecular Formula CAS Number Stereochemistry Key Structural Features
(1S,4S,4aS)-1-Isopropyl-4,7-dimethyl-1,2,3,4,4a,5-hexahydronaphthalene C₁₅H₂₄ 267665-20-3 1S,4S,4aS Three stereocenters; isopropyl and methyl substituents at positions 1, 4, and 7
cis-Muurola-3,5-diene C₁₅H₂₄ 483-75-0 1R,4R,4aR Double bonds at positions 3 and 5; stereoisomer of (1S,4S,4aS)-hexahydronaphthalene
α-Cadinene C₁₅H₂₄ 24406-05-1 1S,4aβ,8aα Hexahydronaphthalene core with methyl and isopropyl groups; differs in ring hydrogenation pattern
δ-Guaiene C₁₅H₂₄ 3691-11-0 Not specified Bicyclic sesquiterpene with distinct methyl branching

Key Observations :

  • Stereochemistry : The (1S,4S,4aS) configuration distinguishes the compound from α-cadinene (1S,4aβ,8aα) and cis-muurola-3,5-diene (1R,4R,4aR). These stereochemical variations influence biological activity and interactions with enzymes .
  • Substituents : Methyl and isopropyl groups at positions 1, 4, and 7 are conserved in many sesquiterpenes but vary in branching and placement among analogs .
Antifungal Properties
  • (1S,4S,4aS)-Hexahydronaphthalene : Exhibits antifungal activity against E. weberi and other fungi, likely through synergistic interactions with other VOCs (e.g., azulene derivatives) .
  • cis-Muurola-3,5-diene : Previously documented as antifungal, but its efficacy is context-dependent on microbial co-metabolites .
  • α-Cadinene : Found in plant essential oils with broad antimicrobial activity, though individual contributions are poorly characterized .
Antioxidant and Phytochemical Roles
  • (1S,4S,4aS)-Hexahydronaphthalene : Identified as a volatile marker in Atractylodes macrocephala after processing, correlating with antioxidant capacity .
  • δ-Guaiene : Accumulates in plant husks and seeds, suggesting roles in defense against herbivores or pathogens .

Occurrence in Natural Sources

Compound Natural Source Relative Abundance
(1S,4S,4aS)-Hexahydronaphthalene Piper cubeba fruit extract 0.064–0.406% (GC-MS)
Atractylodes macrocephala Marker compound post-processing
cis-Muurola-3,5-diene Streptomyces spp. cultures Produced under fungal stress
α-Cadinene Citrus essential oils Variable, season-dependent

Analytical Methods : GC-MS is the primary technique for quantifying these compounds, with retention indices (e.g., 1380–1420 on DB-5 columns) aiding identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.